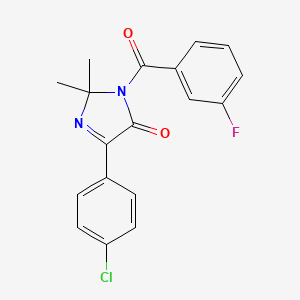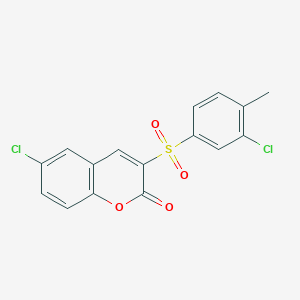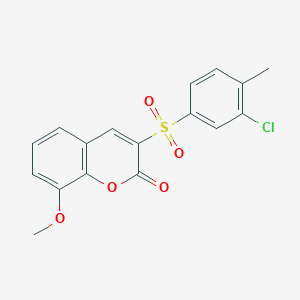![molecular formula C21H19ClN2O5 B6515514 ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate CAS No. 950276-27-4](/img/structure/B6515514.png)
ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate (ECMC) is a compound that has been studied for its potential applications in scientific research. ECMC has been found to have biochemical and physiological effects, and is also used as an intermediate in the synthesis of other compounds.
作用机制
The exact mechanism of action of ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is not yet known. However, it is believed that it may act by inhibiting the activity of certain enzymes or by binding to certain receptors in the body. Additionally, it is believed that this compound may also act by modulating the activity of certain proteins or by inhibiting the activity of certain transcription factors.
Biochemical and Physiological Effects
This compound has been found to have biochemical and physiological effects. In animal studies, this compound has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties. Additionally, it has been found to have anti-diabetic and anti-hyperglycemic effects. It has also been found to have anti-oxidant and anti-apoptotic effects.
实验室实验的优点和局限性
The advantages of using ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate in lab experiments include its low cost and its availability. Additionally, this compound is relatively stable and can be stored for long periods of time. The main limitation of using this compound in lab experiments is that it is difficult to synthesize in large quantities. Additionally, this compound is not soluble in water and must be dissolved in an organic solvent before use.
未来方向
Potential future directions for the use of ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate include its use in the development of new drugs and materials. Additionally, this compound may be used in the development of new diagnostic tests or treatments for certain diseases. Additionally, this compound may be used in the development of new methods for the detection and treatment of certain types of cancer. Finally, this compound may be used in the development of new methods for the detection and treatment of certain types of bacterial infections.
合成方法
Ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate can be synthesized through a multi-step reaction. The first step involves the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate to form this compound. This reaction is catalyzed by hydrochloric acid and is carried out in an organic solvent, such as ethyl acetate. The second step of the reaction involves the reaction of this compound with an acid, such as hydrochloric acid, to form the final product.
科学研究应用
Ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate has been studied for its potential applications in scientific research. It has been used as an intermediate in the synthesis of other compounds, and it has been found to have biochemical and physiological effects. This compound has been used in research related to the development of new drugs, as well as in research related to the development of new materials.
属性
IUPAC Name |
ethyl 6-chloro-4-[2-(4-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5/c1-3-28-21(26)18-11-19(16-10-13(22)4-9-17(16)24-18)29-12-20(25)23-14-5-7-15(27-2)8-6-14/h4-11H,3,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHAIESLCMMVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B6515440.png)





![3-[5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-3-yl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6515477.png)

![ethyl 6-chloro-4-{[(4-ethoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515485.png)

![ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515497.png)
![ethyl 6-chloro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515507.png)
![ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515509.png)
![ethyl 6-chloro-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate](/img/structure/B6515518.png)